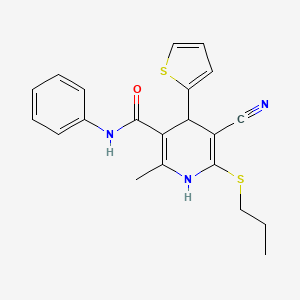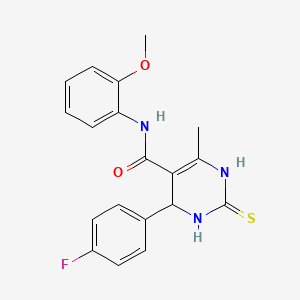![molecular formula C17H27NO6 B4962890 N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962890.png)
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, commonly known as DMPEA-IP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMPEA-IP is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the modulation of various physiological processes.
Wirkmechanismus
DMPEA-IP acts as a selective agonist of N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is a G protein-coupled receptor that is involved in the modulation of various physiological processes. Upon binding to this compound, DMPEA-IP activates the receptor and triggers downstream signaling pathways that lead to the modulation of neurotransmitter release. This results in the modulation of various physiological processes such as mood, reward, and cognition.
Biochemical and Physiological Effects:
DMPEA-IP has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in the modulation of various physiological processes such as mood, reward, and cognition. DMPEA-IP has also been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DMPEA-IP has several advantages for lab experiments, including its high selectivity and affinity for N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which makes it a potential candidate for the development of novel therapeutics for the treatment of various neuropsychiatric disorders. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of DMPEA-IP, including the development of novel therapeutics for the treatment of various neuropsychiatric disorders, the investigation of its potential as a tool for studying the role of N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in various physiological processes, and the exploration of its potential applications in drug discovery and development. Further studies are needed to fully understand the mechanism of action and potential side effects of DMPEA-IP, as well as its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders.
Synthesemethoden
DMPEA-IP can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with ethylene oxide, followed by the reaction of the resulting product with 2-chloroethylamine hydrochloride. The final product is obtained by the reaction of the intermediate with oxalic acid.
Wissenschaftliche Forschungsanwendungen
DMPEA-IP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. It has been found to have a high affinity for N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, which is expressed in various regions of the brain and is involved in the regulation of mood, reward, and cognition. DMPEA-IP has been shown to activate this compound and modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes it a potential candidate for the development of novel therapeutics for the treatment of various neuropsychiatric disorders such as depression, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12(2)16-5-6-17-7-8-18-15-10-13(3)9-14(4)11-15;3-1(4)2(5)6/h9-12,16H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVAFLFZRMXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4962858.png)

![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B4962878.png)
![4-{2-[2-(2-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B4962879.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B4962883.png)
![1-isopropyl-4-(3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B4962891.png)
![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B4962895.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)